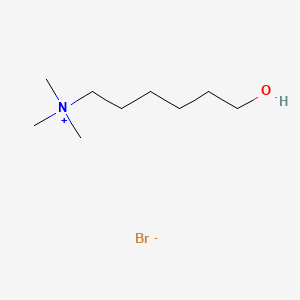

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

説明

特性

IUPAC Name |

6-hydroxyhexyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCAMSNMGAEXCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Quaternary Ammonium Compound

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a quaternary ammonium compound (QAC) characterized by a hexyl chain with a terminal hydroxyl group and a quaternary ammonium head group. This unique bifunctional structure imparts both hydrophilic and lipophilic properties, making it a subject of interest in various scientific and pharmaceutical applications. Its primary documented use is as a specialized alkylating agent in the modification of complex biomolecules, such as vitamin B12 derivatives.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthesis pathway, and its current and potential applications in research and drug development.

Chemical Structure and Core Properties

The molecular structure of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide consists of a six-carbon aliphatic chain. At one end (C1), a quaternary ammonium group with three methyl substituents provides a permanent positive charge. At the other end (C6), a hydroxyl group offers a site for further chemical modification and influences the compound's polarity and reactivity.

Below is a table summarizing the key physicochemical properties of this compound. It is important to note that while some data is readily available, other properties are inferred from the behavior of similar long-chain quaternary ammonium salts.

| Property | Value | Source/Reference |

| CAS Number | 118843-18-8 | [1][2] |

| Molecular Formula | C9H22BrNO | [2] |

| Molecular Weight | 240.19 g/mol | [1] |

| Physical Form | Likely a solid at room temperature | Inferred from similar QACs |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from QAC properties[3][4] |

| Melting Point | Not explicitly reported; likely a high melting solid | Inferred from the ionic nature of QACs[4] |

Synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide: A Plausible Two-Step Approach

Step 1: Monobromination of 1,6-Hexanediol to 6-Bromohexan-1-ol

The selective monobromination of a diol can be challenging due to the potential for di-substitution. A common method involves reacting 1,6-hexanediol with hydrobromic acid. To favor the formation of the monobrominated product, the stoichiometry of the reactants is crucial.

Experimental Protocol:

-

To a stirred solution of 1,6-hexanediol in a suitable solvent (e.g., toluene), add a controlled amount of 48% hydrobromic acid.

-

The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the progress of the reaction by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The organic phase is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

The crude 6-bromohexan-1-ol is then purified by vacuum distillation.

Step 2: Quaternization of 6-Bromohexan-1-ol with Trimethylamine

The final step involves the reaction of the purified 6-bromohexan-1-ol with trimethylamine to form the desired quaternary ammonium salt.

Experimental Protocol:

-

Dissolve the purified 6-bromohexan-1-ol in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Cool the solution in an ice bath and bubble an excess of trimethylamine gas through the solution, or add a solution of trimethylamine in a suitable solvent.

-

Seal the reaction vessel and allow it to stir at room temperature or with gentle heating for several hours to overnight.

-

The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt or by TLC.

-

Once the reaction is complete, the solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Caption: Plausible two-step synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide.

Key Applications in Research and Drug Development

The unique structural features of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide open up several avenues for its application, particularly in the realm of medicinal chemistry and drug delivery.

Alkylation of Hydrophobic Vitamin B12 Derivatives

The most prominently cited application is its role as a reactant in the alkylation of hydrophobic vitamin B12 (cobalamin) derivatives.[1] Vitamin B12 is a crucial cofactor in various metabolic pathways, and its synthetic modification is a key area of research for developing novel therapeutic agents and diagnostic tools.[5]

The reaction involves the nucleophilic attack of the reduced Co(I) form of the vitamin B12 derivative on the carbon atom bearing the bromine in a precursor, such as 6-bromo-N,N,N-trimethylhexan-1-aminium bromide. This results in the formation of a stable cobalt-carbon bond, effectively tethering the hydroxy-functionalized quaternary ammonium moiety to the vitamin B12 scaffold.[6] The hydroxyl group can then be used for further conjugation to other molecules of interest.

Caption: Alkylation of hydrophobic Vitamin B12 with a quaternary ammonium compound.

Potential as a Drug Delivery Vehicle

Quaternary ammonium compounds are widely investigated for their potential in drug delivery systems.[3][7] The permanent positive charge of the quaternary ammonium group can facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake. The hydroxyl group on 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide provides a convenient handle for attaching therapeutic agents, making it a candidate for targeted drug delivery.

Antimicrobial Properties

Quaternary ammonium compounds are a well-established class of antimicrobial agents.[8] Their mechanism of action generally involves the disruption of the cell membrane of bacteria and fungi. While the specific antimicrobial activity of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide has not been reported, its structural similarity to other long-chain QACs suggests that it may possess some antimicrobial properties, which could be explored for applications in disinfectants or as a component of antimicrobial materials.[9]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide. Based on the safety data for similar quaternary ammonium compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Quaternary ammonium compounds can cause skin and respiratory irritation.[11] In case of exposure, seek medical attention.

Conclusion

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a bifunctional quaternary ammonium compound with established utility in the specialized field of vitamin B12 modification. Its unique structure also suggests significant potential in broader applications such as drug delivery and as an antimicrobial agent. Further research into its physicochemical properties, biological activities, and the development of optimized synthesis protocols will undoubtedly expand its utility for the scientific and drug development communities.

References

-

Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. (2020). MDPI. Retrieved from [Link]

-

Quaternary ammonium group: Significance and symbolism. (2026). YesWeLab. Retrieved from [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024). MDPI. Retrieved from [Link]

-

Shining light on the mechanism of photochemical alkene formation in vitamin B12. (2026). ChemRxiv. Retrieved from [Link]

-

Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. (2020). PubMed. Retrieved from [Link]

-

Shining light on the mechanism of photochemical alkene formation in vitamin B12. (2020). PMC. Retrieved from [Link]

-

Controlling Non-Native Cobalamin Reactivity and Catalysis in the Transcription Factor CarH. (2021). PMC. Retrieved from [Link]

-

C–C Bond Forming Reactions Enabled by Vitamin B12 Opportunities and Challenges. (2022). ACS Catalysis. Retrieved from [Link]

-

Quaternary Ammonium Compounds (Quats). (2022). Chemical Safety Facts. Retrieved from [Link]

-

Quaternary Ammonium Compounds in Cleaning Products. (n.d.). Mount Sinai. Retrieved from [Link]

-

SAFETY DATA SHEET. (2015). Procter & Gamble. Retrieved from [Link]

-

Quaternary ammonium: laboratory analyses. (2025). YesWeLab. Retrieved from [Link]

-

Quaternary Ammonium Compounds (QACs). (n.d.). Mass.gov. Retrieved from [Link]

-

Long alkyl chain quaternary ammonium-based ionic liquids and potential applications. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. (2017). Taylor & Francis Online. Retrieved from [Link]

-

Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids. (n.d.). RSC Publishing. Retrieved from [Link]

-

Properties of the Quaternary Ammonium Salts with Novel Counterions. (2025). ResearchGate. Retrieved from [Link]

-

CRITICAL PHENOMENA IN AQUEOUS SOLUTIONS OF LONG CHAIN QUATERNARY AMMONIUM SALTS. II. SPECIFICITY AND LIGHT SCATTERING PROPERTIES. (n.d.). ACS Publications. Retrieved from [Link]

-

118843-18-8 | Product Name : 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

6-Bromo-1-hexanol synthesis. (2008). Sciencemadness Discussion Board. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide | CAS 118843-18-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 32765-81-4: 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, … [cymitquimica.com]

- 5. Shining light on the mechanism of photochemical alkene formation in vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 9. Long alkyl chain quaternary ammonium-based ionic liquids and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mountsinai.org [mountsinai.org]

- 11. Quaternary ammonium: laboratory analyses - YesWeLab [blog.yeswelab.fr]

Molecular weight and formula of (6-hydroxyhexyl)trimethylammonium bromide

This guide provides an authoritative technical analysis of (6-Hydroxyhexyl)trimethylammonium bromide , a bifunctional quaternary ammonium compound critical in pharmaceutical quality control (as a Colesevelam impurity standard) and surface chemistry applications.

Introduction

(6-Hydroxyhexyl)trimethylammonium bromide is a heterobifunctional molecule featuring a permanent cationic charge (quaternary ammonium) at one terminus and a reactive primary hydroxyl group at the other, separated by a hydrophobic hexyl spacer. This amphiphilic structure makes it a valuable tool in two primary domains:

-

Pharmaceutical Analysis: It serves as a critical reference standard for monitoring impurities in the synthesis of Colesevelam , a bile acid sequestrant.

-

Surface Engineering: It acts as a cationic surfactant capable of modifying negatively charged surfaces (e.g., silica, mica, gold nanoparticles) to introduce hydrophilic hydroxyl functionality.

Chemical Identity & Physicochemical Properties[1][2][3]

The following data consolidates the core chemical identity of the compound.

| Property | Description |

| IUPAC Name | 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide |

| Common Name | (6-Hydroxyhexyl)trimethylammonium bromide; Hydroxyquat |

| CAS Number | 118843-18-8 (Bromide salt); 676578-21-5 (Chloride analog) |

| Molecular Formula | |

| Molecular Weight | 240.18 g/mol (Cation: 160.28; Anion: 79.[1][2]90) |

| Physical State | Hygroscopic solid or viscous oil (highly dependent on hydration) |

| Solubility | Highly soluble in Water, Methanol, Ethanol; Insoluble in Diethyl Ether, Hexane |

| pKa | ~15 (Terminal hydroxyl); Quaternary ammonium is pH-independent |

Synthesis & Preparation Protocol

The synthesis of (6-hydroxyhexyl)trimethylammonium bromide follows a classic Menshutkin reaction (nucleophilic substitution), where a tertiary amine displaces a halide.

Reaction Scheme

The following diagram illustrates the synthesis pathway from 6-bromo-1-hexanol.

Figure 1: Synthetic pathway via quaternization of 6-bromo-1-hexanol.

Detailed Protocol

Safety Note: Trimethylamine is a volatile, fishy-smelling gas/liquid. Perform all steps in a fume hood.

-

Reagents:

-

6-Bromo-1-hexanol (1.0 eq)

-

Trimethylamine (33% in Ethanol or 4.2M in Ethanol) (1.2 - 1.5 eq)

-

Solvent: Anhydrous Ethanol or Acetonitrile.

-

-

Procedure:

-

Dissolve 6-bromo-1-hexanol in anhydrous ethanol (approx. 5 mL/g).

-

Add the trimethylamine solution dropwise at room temperature.

-

Seal the reaction vessel (pressure tube recommended if using volatile amine) and heat to 60–80°C for 12–24 hours.

-

Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9; visualize with Iodine or Dragendorff’s reagent). The starting material (Rf ~0.[3]8) should disappear, and the product (Rf ~0.1) will remain at the baseline.

-

-

Purification:

-

Concentrate the mixture under reduced pressure to remove solvent and excess amine.

-

Recrystallization: Dissolve the crude residue in a minimum amount of hot ethanol/isopropanol and add cold ethyl acetate or diethyl ether to induce precipitation.

-

Filter the white/off-white hygroscopic solid and dry under high vacuum over

.

-

Characterization (NMR & MS)

Accurate identification relies on the distinct shift of the trimethylammonium headgroup and the terminal methylene protons.

Expected NMR Data (in or )

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| N-(CH3)3 | 3.05 – 3.15 ppm | Singlet (s) | 9H | Characteristic Quaternary Methyls |

| N-CH2- | 3.25 – 3.35 ppm | Multiplet (m) | 2H | Methylene adjacent to N+ |

| -CH2-OH | 3.50 – 3.60 ppm | Triplet (t) | 2H | Methylene adjacent to OH |

| Internal CH2 | 1.30 – 1.80 ppm | Multiplets | 8H | Alkyl chain backbone |

Mass Spectrometry (ESI+)

-

Molecular Ion: Observe peak at m/z 160.2 corresponding to the cation

. -

Absence of: Starting material peaks (m/z 179/181 for bromohexanol).

Applications

A. Pharmaceutical Reference Standard (Colesevelam)

In the manufacture of Colesevelam Hydrochloride (a polymeric bile acid sequestrant), alkylation steps involve (6-bromohexyl)trimethylammonium bromide. Hydrolysis of this starting material generates the (6-hydroxyhexyl)trimethylammonium impurity.

-

Role: Used as a system suitability standard in HPLC methods to ensure the Active Pharmaceutical Ingredient (API) is free of hydrolyzed byproducts.

-

Regulatory Limit: Typically controlled at <0.15% in the final drug substance.

B. Surface Functionalization

The molecule acts as a "molecular anchor" for negatively charged surfaces.

Figure 2: Mechanism of surface modification using the cationic hydroxy-terminated surfactant.

-

Mechanism: The quaternary ammonium headgroup binds electrostatically to anionic sites (e.g., Si-O⁻), orienting the hydrophobic chain outward. The terminal hydroxyl group renders the new interface hydrophilic and reactive for further conjugation (e.g., esterification).

Safety & Handling

-

Hazards: As a quaternary ammonium salt, it is an irritant to skin, eyes, and respiratory tracts.

-

Hygroscopicity: The bromide salt is extremely hygroscopic.

-

Storage: Store in a tightly sealed vial within a desiccator at room temperature or 4°C. Exposure to air will cause the solid to deliquesce into a viscous oil.

References

-

Axios Research. (n.d.). Colesevelam Hydroxyquat Impurity - CAS 676578-21-5.[1][4][5] Retrieved from [Link]

-

Veeprho. (n.d.). Hydroxyquat Impurity | CAS 118843-18-8.[1][2] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: (6-Bromohexyl)trimethylammonium bromide.[3][6] (Precursor Analog). Retrieved from [Link]

Sources

Critical micelle concentration (CMC) of 6-hydroxyhexyl trimethylammonium bromide

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of 6-hydroxyhexyl trimethylammonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the Critical Micelle Concentration (CMC) of 6-hydroxyhexyl trimethylammonium bromide, a cationic surfactant with unique structural features. As a molecule of interest in formulation science and drug delivery, a precise understanding of its self-assembly behavior is paramount. This document moves beyond a simple reporting of values to offer a detailed exploration of the underlying principles of micellization. It presents field-proven experimental methodologies—Surface Tensiometry, Conductometry, and Fluorescence Spectroscopy—complete with step-by-step protocols and an analysis of the causality behind experimental choices. Furthermore, it examines the key factors, such as molecular structure, temperature, and electrolyte presence, that influence the CMC. This guide is designed to equip researchers and scientists with the necessary theoretical knowledge and practical protocols to accurately characterize this and similar amphiphilic compounds.

Introduction to 6-hydroxyhexyl trimethylammonium bromide

6-hydroxyhexyl trimethylammonium bromide is a quaternary ammonium salt, classifying it as a cationic surfactant. Its molecular structure is amphiphilic, consisting of two distinct regions:

-

A Hydrophilic "Head" Group: A positively charged trimethylammonium group (-N⁺(CH₃)₃Br⁻) that readily interacts with polar solvents like water.

-

A Hydrophobic "Tail" Group: A six-carbon alkyl chain (hexyl) which is nonpolar and repelled by water. A key feature of this specific molecule is the terminal hydroxyl group (-OH) at the end of the alkyl chain, which introduces a degree of polarity to the otherwise hydrophobic tail.

This dual nature drives the molecule's behavior in solution, leading to its accumulation at interfaces and, above a certain concentration, its self-assembly into organized structures known as micelles.[1] The concentration at which this phenomenon occurs is the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the physicochemical properties and functional efficacy of the surfactant in various applications, from solubilizing poorly soluble drugs to acting as a template in nanomaterial synthesis.[2][3][4] The presence of the terminal hydroxyl group is significant, as it can influence intermolecular interactions and solvation, potentially resulting in a CMC value that differs from a standard C6-alkyltrimethylammonium bromide surfactant.

The Phenomenon of Micellization

In a polar solvent like water, surfactant monomers initially adsorb at the air-water interface to reduce the system's free energy by removing their hydrophobic tails from the aqueous environment.[3] As the surfactant concentration increases, the interface becomes saturated. At this point, to further minimize unfavorable interactions between the hydrophobic tails and water, the monomers begin to self-assemble in the bulk solution. This process, known as micellization, is primarily driven by the hydrophobic effect, which leads to a significant positive change in entropy as structured water molecules around the hydrocarbon chains are released.[5][6]

The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant above which these aggregates, or micelles, begin to form.[2][3] Below the CMC, the surfactant exists predominantly as monomers. Above the CMC, any additional surfactant added to the system primarily goes into forming more micelles, while the monomer concentration remains relatively constant at or near the CMC value.[2][7] This transition is not a single point but a narrow concentration range, and its determination is crucial as many physical properties of the solution, such as surface tension, conductivity, and solubilization capacity, exhibit an abrupt change at the CMC.[1]

Experimental Methodologies for CMC Determination

The determination of the CMC relies on monitoring a physical property of the surfactant solution that changes differently below and above the point of micellization.[8] The choice of method depends on the nature of the surfactant, the required precision, and available instrumentation.[9] For an ionic surfactant like 6-hydroxyhexyl trimethylammonium bromide, several robust methods are applicable.

Surface Tensiometry

Principle of Detection: This is a classical and direct method for determining the CMC. As surfactant monomers adsorb at the air-water interface, they reduce the surface tension of the solution. This reduction continues until the interface is saturated with monomers. Once micelle formation begins (at the CMC), the concentration of free monomers in the bulk solution remains nearly constant, and thus the surface tension also plateaus.[7][10][11] The CMC is identified as the concentration at which this plateau begins.[12]

Experimental Protocol:

-

Solution Preparation: Prepare a high-concentration stock solution of 6-hydroxyhexyl trimethylammonium bromide in high-purity water. Create a series of dilutions from this stock to cover a concentration range expected to bracket the CMC.

-

Instrument Calibration: Calibrate the tensiometer (using a Du Noüy ring or Wilhelmy plate method) with high-purity water according to the manufacturer's instructions.[9]

-

Measurement: Measure the surface tension of each prepared solution, starting from the lowest concentration.

-

Causality: It is critical to thoroughly clean the measuring probe (ring or plate) between each measurement to prevent cross-contamination.

-

Expert Insight: Allow each solution to equilibrate for a sufficient period before taking a reading. Surfactant molecules require time to diffuse and adsorb to the interface, especially at concentrations near the CMC. Rushing this step is a common source of error.[9][12]

-

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[10][13]

Visualization: Workflow for Tensiometry

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

Principle of Detection: This is a highly sensitive method that utilizes a fluorescent probe, most commonly pyrene, which is sensitive to the polarity of its microenvironment. [9][10]In the polar aqueous solution below the CMC, pyrene exhibits a specific fluorescence emission spectrum. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. [9]This change in environment causes a distinct shift in the intensity ratio of certain vibronic peaks in its emission spectrum (specifically, the ratio of the first peak, I₁, to the third peak, I₃). [7]Plotting the I₁/I₃ ratio against surfactant concentration yields a sigmoidal curve, from which the CMC can be determined. [7][14] Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Solution Preparation:

-

Aliquot a small, fixed amount of the pyrene stock solution into a series of vials.

-

Causality: Evaporate the solvent completely to leave a thin film of pyrene. This is a critical step to prevent the organic solvent from influencing micellization. [9] * Add the prepared surfactant solutions (of varying concentrations) to the vials.

-

-

Equilibration: Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete dissolution of the pyrene into the aqueous phase or the micelles. [9]4. Measurement: Measure the fluorescence emission spectrum of each solution using a fluorometer (for pyrene, excitation is typically ~335 nm, with emission scanned from ~350-500 nm). [9]Record the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Data Analysis: Plot the intensity ratio I₁/I₃ versus the logarithm of the surfactant concentration. The data will form a sigmoidal curve. The CMC is often taken from the midpoint of the transition.

Visualization: Workflow for Fluorescence Spectroscopy

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Data Interpretation and Comparative Analysis

It is important to recognize that different methods measure changes in different physical properties and may yield slightly different CMC values. [2][3]Tensiometry measures a surface property, while conductivity and fluorescence spectroscopy measure bulk properties. The key to trustworthy characterization is consistency. For a novel surfactant, employing at least two of these methods provides a self-validating system.

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Change in surface tension | Direct, robust, well-established. [9][11] | Can be slow due to equilibration times; sensitive to impurities. |

| Conductometry | Change in ionic mobility | Simple, fast, and precise for ionic surfactants. [10][15] | Not suitable for non-ionic surfactants; sensitive to ionic impurities. [10] |

| Fluorescence Spectroscopy | Change in probe microenvironment | Highly sensitive, requires small sample volume. [9][10] | Indirect method; probe could potentially perturb micellization. [9] |

Factors Influencing the CMC of 6-hydroxyhexyl trimethylammonium bromide

The precise CMC value is not fixed but depends on the molecular structure and external conditions. [2][11][16] Visualization: Factors Influencing CMC

Caption: Intrinsic and extrinsic factors that influence the CMC.

-

Molecular Structure:

-

Hydrophobic Chain Length: Increasing the length of the alkyl chain generally causes a logarithmic decrease in the CMC because it increases the molecule's hydrophobicity. [17] * Hydrophilic Head Group: The bulky, charged trimethylammonium head group creates electrostatic repulsion between monomers, which opposes micellization and leads to higher CMCs compared to non-ionic surfactants with similar tails. [18] * Terminal Hydroxyl Group: The -OH group on the tail of 6-hydroxyhexyl trimethylammonium bromide introduces polarity. This can increase the tail's affinity for water, potentially disfavoring its sequestration inside a micelle core and thereby increasing the CMC compared to its non-hydroxylated counterpart, (hexyl)trimethylammonium bromide.

-

-

Addition of Electrolytes: For ionic surfactants, adding a simple electrolyte (like NaCl or NaBr) significantly decreases the CMC. [17]The added counter-ions screen the electrostatic repulsion between the charged head groups, making it easier for the monomers to aggregate. [7][17]* Temperature: The effect of temperature on the CMC of ionic surfactants is generally less pronounced than for non-ionic surfactants. [17]However, it can influence the thermodynamics of micellization, including the enthalpy and entropy of the process. [5][19][20]

Conclusion

The Critical Micelle Concentration is a cornerstone parameter for the application of 6-hydroxyhexyl trimethylammonium bromide in scientific and industrial contexts. Its determination requires rigorous experimental technique and a solid understanding of the underlying physicochemical principles. This guide outlines the three primary methods—tensiometry, conductometry, and fluorescence spectroscopy—for its accurate measurement. By employing these protocols and considering the intrinsic and extrinsic factors that modulate self-assembly, researchers can confidently characterize this surfactant's behavior, paving the way for its effective use in advanced formulations and material science. The use of multiple complementary techniques is strongly recommended for a robust and validated CMC determination.

References

-

Zaman, M. I. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. [Link]

-

Wang, J., et al. (2017). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 4(10), 170753. [Link]

-

Hass, K. U., et al. (2018). Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds. Environmental Science and Pollution Research, 25(1), 899-910. [Link]

-

Method of Determination of CMC. (2014, October 28). Slideshare. [Link]

-

CMC Determination of CTAB via Tensiometry. (n.d.). Scribd. [Link]

-

Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(44), 12790-12796. [Link]

-

Domínguez, A., et al. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). Mettler Toledo. [Link]

-

Gregory, A. R., et al. (1998). Conductivity, A Simple Method to Probe Micellar Solutions. Journal of Chemical Education, 75(5), 606. [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. [Link]

-

Cuenca-Solana, D., et al. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. International Journal of Molecular Sciences, 22(17), 9511. [Link]

-

Kumar, S., & Aswal, V. K. (2020). Eureka Moment: An Archimedean Alternative for the Determination of cmc of Surfactants via Weight Measurements. ACS Omega, 5(49), 31649-31655. [Link]

-

Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical Press. [Link]

-

Critical Micellar Concentrations of Quaternary Ammonium Surfactants with Hydroxyethyl Substituents on Headgroups Determined by Isothermal Titration Calorimetry. (2025, August 10). ResearchGate. [Link]

-

Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific. [Link]

-

CMC – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Penfold, J., et al. (2004). Thermodynamics of micellization and adsorption of three alkyltrimethylammonium bromides using isothermal titration calorimetry. Langmuir, 20(26), 11387-11392. [Link]

-

Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent. (n.d.). CORE. [Link]

-

Chen, Y., et al. (2019). Micellar formation of cationic surfactants. Journal of Molecular Liquids, 290, 111221. [Link]

-

Bianco, H., et al. (2000). Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. Physical Chemistry Chemical Physics, 2(16), 3669-3676. [Link]

-

THERMODYNAMICS OF MICELLIZATION: AN UNDERGRADUATE STUDY. (n.d.). JETIR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. justagriculture.in [justagriculture.in]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Buy 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 [smolecule.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. jetir.org [jetir.org]

- 7. agilent.com [agilent.com]

- 8. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Thermodynamics of micellization and adsorption of three alkyltrimethylammonium bromides using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and HLB Determination of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide (CAS: 118843-18-8 / 32765-81-4 precursor). Unlike standard alkyl-trimethylammonium surfactants (e.g., CTAB), this molecule features a short hexyl spacer (C6) terminated by a hydrophilic hydroxyl group.

This unique "bola-amphiphile-like" architecture results in a high Hydrophilic-Lipophilic Balance (HLB), shifting its utility from a traditional emulsifier to a hydrotrope, surface linker, and solubility enhancer . This document details the Davies HLB calculation, experimental protocols for validation, and implications for drug delivery systems.

Part 1: Molecular Architecture & Theoretical HLB

Structural Analysis

The molecule consists of three distinct functional zones that dictate its interfacial behavior:

-

Cationic Head: Quaternary ammonium (N,N,N-trimethyl).[1] Permanently charged, highly hydrophilic.

-

Lipophilic Spacer: Hexyl chain (C6). Provides limited hydrophobic separation.

-

Terminal Hydrophile: Primary hydroxyl (-OH). Reduces the hydrophobicity of the tail, preventing effective micellar packing.

Theoretical Calculation (Davies Method)

For ionic surfactants and functionalized salts, the Davies Method is the standard for HLB estimation, as the Griffin method fails to account for ionic strength and specific group contributions.

The Davies Equation:

Group Contribution Values:

-

Hydrophilic Groups (+):

-

Quaternary Ammonium (

): 9.4 [1] -

Hydroxyl (

): 1.9 [1]

-

-

Lipophilic Groups (-):

-

Methyl/Methylene (

): 0.475 [1]

-

Calculation for 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide:

| Structural Component | Count | Group Value | Contribution |

| Base Constant | - | 7.0 | +7.00 |

| Quaternary Ammonium | 1 | 9.4 | +9.40 |

| Hydroxyl Group (-OH) | 1 | 1.9 | +1.90 |

| Methylene Groups (-CH2-) | 6 | 0.475 | -2.85 |

| Total HLB | 15.45 |

Interpretation of HLB ~15.5

An HLB of 15.45 categorizes this molecule as a Solubilizer or Hydrotrope .

-

Solubility: Highly soluble in water; insoluble in oils.

-

Micellization: Due to the short C6 chain and the terminal -OH, the Critical Micelle Concentration (CMC) is predicted to be extremely high (>0.5 M) or non-existent in pure water. The molecule prefers to exist as free monomers or loose aggregates rather than forming stable spherical micelles.

Part 2: Visualization of Physicochemical Logic

The following diagram illustrates the structural logic used to determine the HLB and the resulting functional classification.

Figure 1: Component-based HLB calculation flow for 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide.

Part 3: Experimental Validation Protocols

Since theoretical calculations are approximations, experimental validation is required. However, standard emulsion stability tests are unsuitable for this high-HLB molecule. The following protocols are designed specifically for highly soluble ionic amphiphiles.

Protocol A: Surface Tension Tensiometry (Wilhelmy Plate)

Objective: Determine surface activity and screen for a Critical Micelle Concentration (CMC).

Reagents & Equipment:

-

Krüss K100 Force Tensiometer (or equivalent).

-

Platinum Wilhelmy Plate (flamed before use).

-

Solvent: Milli-Q Water (18.2 MΩ·cm).

Methodology:

-

Preparation: Prepare a stock solution of 1.0 M 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide in water.

-

Titration: Perform an automated dosing titration into pure water, measuring surface tension (

) at 25°C. -

Data Analysis: Plot

(mN/m) vs. log[Concentration].-

Expectation: Unlike CTAB, which shows a sharp break at ~0.9 mM [2], this molecule will likely show a gradual decrease in surface tension without a sharp "knee," indicating hydrotropic behavior rather than true micellization.

-

Protocol B: Conductivity Measurement

Objective: Confirm ionic dissociation and aggregate formation.

Methodology:

-

Setup: Calibrated conductivity meter (e.g., Mettler Toledo SevenDirect).

-

Titration: Measure specific conductivity (

) as a function of concentration. -

Analysis: Plot

vs. Concentration.

Part 4: Applications in Drug Development

Understanding the HLB of ~15.5 allows researchers to utilize this molecule correctly in formulation:

| Application Domain | Mechanism of Action |

| Linker Chemistry | The terminal -OH serves as a nucleophile for conjugation (e.g., to carboxylic acids on drugs), while the quaternary ammonium provides solubility and electrostatic targeting. |

| Surface Modification | Used to functionalize silica or gold nanoparticles. The cationic head binds to negatively charged surfaces, exposing the -OH group to create a hydrophilic, biocompatible interface. |

| Hydrotropy | At high concentrations, it increases the solubility of hydrophobic drugs (e.g., paclitaxel) by disrupting water structure, not by encapsulation in micelles. |

Part 5: Workflow for Characterization

The following Graphviz diagram outlines the decision tree for characterizing this specific molecule in a new formulation project.

Figure 2: Experimental decision tree for classifying cationic amphiphiles.

References

-

Davies, J. T. (1957).[3][7] "A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent". Gas/Liquid and Liquid/Liquid Interface.[8] Proceedings of the International Congress of Surface Activity. 1 : 426–438.

-

Mukherjee, P., & Mysels, K. J. (1971). "Critical Micelle Concentrations of Aqueous Surfactant Systems". NSRDS-NBS 36.

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

Sources

- 1. CAS 32765-81-4: 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, … [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. What is the critical micelle concentration (CMC)? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. Hydrophilic-lipophilic balance [chemeurope.com]

- 8. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

High-Purity Cationic Linkers for Proteomics and Surface Chemistry

Executive Summary

6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide (CAS 118843-18-8) is a specialized quaternary ammonium compound featuring a dual-functional motif: a permanently charged cationic headgroup and a terminal primary hydroxyl group separated by a hydrophobic hexyl spacer. This structural architecture makes it a critical reagent in proteomics , surface passivation , and the synthesis of hydrophobic vitamin B12 derivatives .

This guide provides a comprehensive technical analysis of the compound, detailing synthesis protocols, structural characterization, and application workflows for researchers in drug development and materials science.

Chemical Identity & Identifiers

The precise identification of quaternary ammonium salts is often complicated by anion exchange and variable hydration states. The data below corresponds specifically to the bromide salt.

| Parameter | Technical Detail |

| Chemical Name | 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide |

| Synonyms | (6-Hydroxyhexyl)trimethylammonium bromide; HTMAB |

| CAS Number | 118843-18-8 |

| Molecular Formula | C₉H₂₂BrNO |

| Molecular Weight | 240.18 g/mol |

| Cation Mass | 160.27 Da (C₉H₂₂NO⁺) |

| SMILES | C(C)CCCCCCO.[Br-] |

| Appearance | Hygroscopic white crystalline solid or viscous oil (purity dependent) |

| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexane |

Synthesis & Production Strategy

Retrosynthetic Analysis

The synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide is most efficiently achieved via Menshutkin reaction (quaternization). While two primary pathways exist, Path A is preferred in laboratory settings due to the avoidance of gaseous methyl bromide.

-

Path A (Preferred): Nucleophilic substitution of 6-bromo-1-hexanol with trimethylamine (TMA).

-

Path B (Alternative): Methylation of 6-(dimethylamino)-1-hexanol with methyl bromide.

Optimized Experimental Protocol (Path A)

Objective: Synthesis of high-purity (>98%) product with minimal Hofmann elimination byproducts.

Reagents:

-

6-Bromo-1-hexanol (1.0 eq)

-

Trimethylamine (33% in Ethanol or 4.2M in Ethanol) (1.5 eq)

-

Solvent: Anhydrous Acetonitrile (ACN) or Ethanol (EtOH)

Workflow:

-

Charge: Dissolve 6-bromo-1-hexanol in anhydrous ACN (concentration ~0.5 M) in a pressure-rated reaction vessel (Q-tube or sealed flask).

-

Addition: Add Trimethylamine solution dropwise at 0°C to minimize exotherm.

-

Reaction: Seal the vessel and heat to 60–70°C for 18–24 hours . The elevated temperature ensures complete conversion of the alkyl bromide.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove solvent and excess TMA.

-

Purification: Dissolve the crude residue in a minimum amount of hot isopropanol (IPA). Add cold diethyl ether or ethyl acetate dropwise until turbidity persists. Store at -20°C to crystallize.

-

Filtration: Collect the white precipitate under inert atmosphere (nitrogen) due to hygroscopicity.

-

Reaction Mechanism Visualization

The following diagram illustrates the bimolecular nucleophilic substitution (

Figure 1: Menshutkin reaction pathway for the synthesis of the target cationic linker.

Structural Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR)

Solvent: Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD)

-

δ 3.05–3.15 ppm (s, 9H): Characteristic sharp singlet for the trimethylammonium headgroup (

). -

δ 3.25–3.35 ppm (m, 2H): Methylene group adjacent to the quaternary nitrogen (

). -

δ 3.55–3.65 ppm (t, 2H): Methylene group adjacent to the hydroxyl (

). -

δ 1.70–1.85 ppm (m, 2H): Methylene beta to the nitrogen.

-

δ 1.35–1.60 ppm (m, 4H): Remaining central methylene protons of the hexyl chain.

Mass Spectrometry (ESI-MS)

-

Positive Mode (+): Dominant peak at m/z 160.2 , corresponding to the molecular cation

. -

Absence of: Peaks at m/z 146 (loss of methyl) or m/z 102 (elimination products), indicating high stability.

Applications in Research & Development

Proteomics & Vitamin B12 Modification

In proteomics, charge-tagging reagents improve the ionization efficiency of peptides in Mass Spectrometry. This compound serves as a precursor for such tags.

-

Mechanism: The hydroxyl group is activated (e.g., to an NHS-carbonate or Tosylate) and coupled to peptides.

-

Vitamin B12: Specifically cited in the alkylation of hydrophobic Vitamin B12 derivatives, acting as a cationic modifier to tune solubility and bioavailability [1][2].

Surface Functionalization (Linker Chemistry)

The compound acts as a "cationic anchor." The quaternary ammonium group provides electrostatic interaction or antimicrobial properties, while the hydroxyl group remains available for covalent tethering.

Workflow: Surface Grafting

-

Activation: Convert the terminal -OH to a leaving group (Tosylate) or oxidize to a Carboxylic Acid.

-

Coupling: React with amine-functionalized surfaces (e.g., silica nanoparticles, gold monolayers).

-

Result: A surface displaying permanent positive charges, useful for anion exchange chromatography or antibacterial coatings.

Figure 2: Workflow for utilizing the compound as a cationic linker in surface engineering.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Quaternary ammonium salts are generally irritants.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at room temperature. Moisture absorption will alter stoichiometry and weight precision.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Santa Cruz Biotechnology. 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide (CAS 118843-18-8).[2] Retrieved from

-

Pharmaffiliates. 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide Product Data. Retrieved from

-

LGC Standards. Reference Material: 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide.[3] Retrieved from

Sources

- 1. Ammonium, (6-bromohexyl)trimethyl-, bromide | C9H21Br2N | CID 9857584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide | CAS 118843-18-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Buy Online CAS Number 118843-18-8 - TRC - 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide | LGC Standards [lgcstandards.com]

Electrochemical Window of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide Electrolytes

Executive Summary

The electrochemical stability of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide (CAS: 118843-18-8) is defined by a distinct asymmetry. Unlike non-functionalized tetraalkylammonium salts (e.g.,

For drug development and electrochemical synthesis, this molecule serves two distinct roles depending on the applied potential:

-

Cathodic Region: An inert, stabilizing Phase Transfer Catalyst (PTC) or supporting electrolyte.

-

Anodic Region: A mediator for bromine-based oxidation (

), often exploited in oxidative functionalization or redox flow battery (RFB) chemistries.

This guide details the operational limits (Electrochemical Window), the mechanistic boundaries imposed by the bromide anion, and the specific utility of the hydroxyl-functionalized cation in pharmaceutical applications.

Molecular Architecture & Physicochemical Properties[1]

The molecule consists of a quaternary ammonium cation with a hydrophilic hydroxyl tail and a bromide anion. This "amphiphilic" structure governs its solubility and electrochemical behavior.

| Component | Structure / Formula | Electrochemical Function |

| Cation | Cathodic Stabilizer: High resistance to reduction. The -OH group enhances solubility in aqueous/polar media and facilitates adsorption on electrode surfaces. | |

| Anion | Anodic Limiter: Susceptible to oxidation at relatively low potentials (~ +1.09 V vs SHE). |

Solubility & Solvation

-

Aqueous Systems: Highly soluble due to the ionic nature and the terminal hydroxyl group. Used in "Water-in-Salt" electrolytes or as a surfactant.

-

Organic Systems: Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile) often used in drug synthesis (e.g., Vitamin B12 alkylation).

The Electrochemical Window (EW)

The Electrochemical Window (EW) is the voltage range where the electrolyte remains chemically inert. For 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide, the window is asymmetric .

Anodic Limit (The Bromide "Wall")

The anodic limit is not determined by the decomposition of the organic cation, but by the oxidation of the bromide anion.

-

Reaction:

(followed by complexation to -

Potential:

(Standard Hydrogen Electrode). -

Implication: If your synthesis or analysis requires potentials

, this electrolyte will actively participate, generating reactive bromine species (

Cathodic Limit (The Ammonium "Shield")

The quaternary ammonium cation is exceptionally stable against reduction.

-

Reaction:

(Cation degradation). -

Potential:

(in organic solvents). -

Aqueous Limitation: In water, the window is cut short by the Hydrogen Evolution Reaction (HER) at

(pH 7), not by cation breakdown. The cation often adsorbs to the electrode, suppressing HER and extending the window slightly (a "corrosion inhibition" effect).

Summary of Operational Ranges

| Solvent System | Cathodic Limit ( | Anodic Limit ( | Total Window ( | Limiting Factor |

| Aqueous (pH 7) | ~ -1.0 V (vs Ag/AgCl) | ~ +0.8 V (vs Ag/AgCl) | ~ 1.8 V | Water Reduction / Bromide Oxidation |

| Acetonitrile | ~ -2.8 V (vs Ag/Ag+) | ~ +0.6 V (vs Ag/Ag+) | ~ 3.4 V | Cation Stability / Bromide Oxidation |

Note: Potentials are approximate and depend on the working electrode material (e.g., Glassy Carbon vs. Platinum).

Mechanistic Visualization

The following diagram illustrates the electrochemical boundaries and the specific degradation/reaction pathways for this electrolyte.

Figure 1: Electrochemical stability map. The anodic limit is strictly defined by the Bromide anion, while the cathodic limit depends heavily on the solvent (Water vs. Organic).

Applications in Drug Development & Synthesis[1][2]

Vitamin B12 Alkylation (Synthetic Precursor)

In the synthesis of hydrophobic Vitamin B12 derivatives, this salt acts as an alkylating agent. The electrochemical relevance lies in the reductive cleavage of Cobalt-Carbon bonds or the activation of the B12 complex.

-

Protocol: The salt provides the "6-hydroxyhexyl" chain. The quaternary nitrogen acts as a leaving group or phase transfer catalyst during the nucleophilic attack by the reduced Vitamin B12 (Cob(I)alamin).

Bromide Complexing Agent (BCA) in Redox Flow Batteries

While primarily an energy storage application, the principles apply to electrochemical flow synthesis of drugs.

-

Mechanism: The cation (

) complexes with electro-generated bromine ( -

Benefit: This reduces the vapor pressure of toxic

and keeps the oxidant available in the liquid phase for controlled oxidations of organic substrates (e.g., alcohol-to-aldehyde conversions).

Surfactant-Modified Electrodes

The amphiphilic nature (Hydrophobic chain + Hydrophilic Head/Tail) allows this molecule to form self-assembled monolayers (SAMs) on electrodes.

-

Use Case: Enhancing the detection sensitivity of electroactive drugs (e.g., Thyroxine, Anthrone) by concentrating them at the electrode surface via hydrophobic interactions.

Experimental Protocol: Measuring the Window

To validate the electrochemical window in your specific solvent system, follow this Cyclic Voltammetry (CV) protocol.

Materials:

-

Working Electrode: Glassy Carbon (3 mm diameter). Avoid Platinum if studying the cathodic limit in water due to low hydrogen overpotential.

-

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

-

Solvent: 0.1 M solution of the salt in Acetonitrile (for intrinsic limits) or Water (for operational limits).

Step-by-Step:

-

Polishing: Polish the Glassy Carbon electrode with 0.05

alumina slurry; sonicate in DI water. -

Degassing: Purge the electrolyte solution with

or Argon for 10 minutes to remove dissolved oxygen (which reduces at -0.4 V). -

OCP Measurement: Measure the Open Circuit Potential for 60 seconds.

-

Anodic Sweep: Scan from OCP towards positive potentials (e.g., +2.0 V).

-

Observation: Look for a sharp increase in current around +0.8 V to +1.0 V. This is the Bromide Oxidation . Stop the scan before current density exceeds 5 mA/cm² to avoid fouling.

-

-

Cathodic Sweep: Scan from OCP towards negative potentials (e.g., -2.0 V or -3.0 V).

-

Observation: In water, current will rise around -1.0 V (Hydrogen Evolution). In Acetonitrile, the scan can proceed to -2.5 V or lower before cation breakdown.

-

References

-

Mousavi, M. P. S., et al. (2015).[1] "Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study." Journal of The Electrochemical Society, 163(2), H74-H80. Link

-

Gubler, L. (2021). "Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes." Membranes, 11(5), 342. Link

-

Santa Cruz Biotechnology. "6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide Product Data." SCBT Chemicals. Link

-

He, Q., et al. (2004).[2] "The effect of cetyltrimethyl ammonium bromide on the electrochemical determination of thyroxine." Colloids and Surfaces B: Biointerfaces, 35(2), 93-98.[2] Link

-

CymitQuimica. "1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1) Properties."[3][4] CymitQuimica Catalog. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide (CAS No: 118843-18-8).[1][2] This quaternary ammonium salt is a valuable bifunctional molecule utilized in various research contexts, including as a reactant in the alkylation of complex molecules like vitamin B12 derivatives.[2] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, reproducibility, and high-purity outcomes. The synthesis is based on the well-established Menschutkin reaction, involving the quaternization of trimethylamine with 6-bromo-1-hexanol. This guide details the reaction setup, purification, and analytical characterization of the final product.

Principle of Synthesis: The Menschutkin Reaction

The formation of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is achieved through the Menschutkin reaction, a classic method for the synthesis of quaternary ammonium salts. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism: The lone pair of electrons on the nitrogen atom of the tertiary amine (trimethylamine) acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the bromine in 6-bromo-1-hexanol. Bromine, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. The resulting product is a quaternary ammonium salt where the positive charge resides on the nitrogen atom, and the bromide ion serves as the counter-ion.

The reaction is typically performed in a polar, aprotic solvent to stabilize the charged transition state and promote the SN2 pathway.

Caption: Reaction scheme for the synthesis of the target compound.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Substance | CAS No. | Hazards | Handling Precautions |

| 6-Bromo-1-hexanol | 4286-55-9 | Skin, eye, and respiratory irritant.[3][4] | Avoid contact with skin and eyes. Do not inhale vapors.[3] |

| Trimethylamine (Solution in Ethanol) | 75-50-3 | Flammable liquid and vapor, corrosive, causes severe skin burns and eye damage, harmful if inhaled.[5][6][7] | Keep away from heat and ignition sources. Handle in a closed system or with appropriate exhaust ventilation.[5][6] |

| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from open flames and hot surfaces.[5] |

| Diethyl Ether | 60-29-7 | Extremely flammable, may form explosive peroxides. | Work in a peroxide-free batch. Ground all equipment to prevent static discharge. |

Materials and Equipment

Reagents:

-

Trimethylamine solution (33% w/w in ethanol)

-

Anhydrous Diethyl Ether

-

Deionized Water

-

Ethanol (Absolute)

Equipment:

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

NMR spectrometer, Mass spectrometer, FT-IR spectrometer for characterization

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 5.0 g of 6-bromo-1-hexanol.

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 6-bromo-1-hexanol (5.0 g, 27.6 mmol, 1.0 eq).

-

In the fume hood, add trimethylamine solution (33% w/w in ethanol, ~15 mL, ~83 mmol, 3.0 eq). The use of a significant excess of trimethylamine helps to drive the reaction to completion.

-

Attach a reflux condenser to the flask.

Step 2: Reaction Execution

-

Place the flask in a heating mantle and heat the reaction mixture to a gentle reflux (approximately 70°C).

-

Allow the reaction to proceed with continuous stirring for 18 hours. A reaction using similar components has been shown to proceed effectively under these conditions.[9]

-

The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (9:1). The product, being a salt, will remain at the baseline (Rf = 0.0), while the starting material will have a higher Rf value.

Step 3: Work-up and Purification

-

After 18 hours, remove the heating mantle and allow the flask to cool to room temperature.

-

Remove the solvent and excess trimethylamine under reduced pressure using a rotary evaporator. The crude product will likely be a viscous, pale-yellow oil or a waxy solid.

-

To the crude residue, add 50 mL of anhydrous diethyl ether. The quaternary ammonium salt product is insoluble in diethyl ether, while the nonpolar starting material and any nonpolar byproducts will dissolve.[10]

-

Stir the suspension vigorously for 15-20 minutes to ensure thorough washing. The product should precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two additional portions of diethyl ether (2 x 25 mL).

-

Dry the purified white solid under high vacuum for several hours to remove residual solvent.

-

The typical yield for this reaction is in the range of 85-95%.

Characterization of Product

The identity and purity of the synthesized 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide (Molecular Formula: C₉H₂₂BrNO, Molecular Weight: 240.18 g/mol ) should be confirmed by spectroscopic methods.[1]

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, D₂O) | See table below for expected chemical shifts |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): 66.8 (N-C H₂), 60.8 (O-C H₂), 52.6 (N-(C H₃)₃), 31.5, 25.6, 25.0, 22.4 (alkane chain carbons) |

| Mass Spec (ESI+) | Calculated for C₉H₂₂NO⁺ [M]⁺: 160.17; Found: ~160.2 |

| FT-IR (KBr, cm⁻¹) | ~3350 (broad, O-H stretch), ~2930 & ~2860 (C-H stretch), ~1480 (C-H bend), ~960 (C-N stretch) |

Expected ¹H NMR Chemical Shifts:

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |

| -N(CH ₃)₃ | Singlet | ~3.10 | 9H |

| -CH ₂-N(CH₃)₃ | Triplet | ~3.35 | 2H |

| HO-CH ₂- | Triplet | ~3.62 | 2H |

| -CH ₂-CH₂-N- | Multiplet | ~1.75 | 2H |

| HO-CH₂-CH ₂- | Multiplet | ~1.58 | 2H |

| -CH₂-CH ₂-CH₂- | Multiplet | ~1.39 | 4H |

Troubleshooting and Expert Insights

| Problem | Possible Cause | Recommended Solution |

| Reaction is incomplete after 18 hours (TLC shows significant starting material). | Insufficient reaction time or temperature. | Extend the reflux time by another 6-12 hours. If still incomplete, consider adding another equivalent of trimethylamine solution. |

| Product is an oil or gum and does not solidify upon adding diethyl ether. | Presence of residual solvent (ethanol/water) or impurities. | Remove all solvent under high vacuum. Try triturating with a different nonpolar solvent like ethyl acetate or a mixture of diethyl ether and hexanes. Scratching the inside of the flask with a glass rod can induce crystallization. |

| Final product is hygroscopic and difficult to handle. | Inherent nature of some quaternary ammonium salts. | Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Handle quickly in a dry environment. |

References

- US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.

- US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide.

-

Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. [Link]

-

What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? - Quora. [Link]

-

Quaternary ammonium salt purification : r/Chempros - Reddit. [Link]

-

Safety Data Sheet: TRIMETILAMINA . [Link]

-

118843-18-8 | Product Name : 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide . Pharmaffiliates. [Link]

-

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide | C9H24Br2N2 | CID 24198980 . PubChem. [Link]

-

Ammonium, (6-bromohexyl)trimethyl-, bromide | C9H21Br2N | CID 9857584 . PubChem. [Link]

-

6-Aminohexyl Trimethylammonium Bromide HBr - CAS - 33968-67-1 . Axios Research. [Link]

-

6-Bromo-1-hexanol | C6H13BrO | CID 77970 . PubChem. [Link]

-

Mutagenic activity of quaternary ammonium salt derivatives of carbohydrates . Beilstein Journals. [Link]

-

Trimethylamine | (CH3)3N | CID 1146 . PubChem. [Link]

Sources

- 1. 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide | CAS 118843-18-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6-溴-1-己醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. idesapetroquimica.com [idesapetroquimica.com]

- 7. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-溴-1-己醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. reddit.com [reddit.com]

Application Notes and Protocols: 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide as a Phase Transfer Catalyst

Introduction: The Advantage of Hydroxyl-Functionality in Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] The catalyst, often a quaternary ammonium salt, acts as a shuttle, transporting a reactive anion from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. This technique obviates the need for harsh reaction conditions or expensive, anhydrous polar aprotic solvents, aligning with the principles of green chemistry.[2]

While standard quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are widely used, the introduction of functional groups onto the catalyst's structure can impart unique properties. This guide focuses on 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide , a functionalized phase transfer catalyst. The presence of a terminal hydroxyl group is hypothesized to enhance catalytic activity and selectivity through several mechanisms. This hydroxyl moiety can engage in hydrogen bonding with the transferred anion, potentially increasing its reactivity or influencing the stereochemical outcome of the reaction in asymmetric synthesis.[1] Furthermore, the hydroxyl group can modify the catalyst's solubility and interfacial properties, which are critical for efficient phase transfer.

This document provides a comprehensive overview of the synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide and detailed protocols for its application in common organic transformations, offering researchers and drug development professionals a practical guide to leveraging this functionalized catalyst in their work.

Catalyst Synthesis: A Two-Step Approach

The synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide can be efficiently achieved through a two-step process starting from the commercially available 6-amino-1-hexanol. The first step involves the exhaustive methylation of the primary amine to form the quaternary ammonium salt.

Protocol 1: Synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

Materials:

-

6-Amino-1-hexanol

-

Methyl bromide (or alternatively, dimethyl sulfate)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1-hexanol (1 equivalent) in methanol.

-

Addition of Base: Add anhydrous potassium carbonate (3-4 equivalents) to the solution. The base is crucial for neutralizing the hydrobromic acid formed during the reaction.

-

Methylation: Cool the mixture in an ice bath. Slowly add methyl bromide (excess, typically 3-4 equivalents) to the stirred suspension. Caution: Methyl bromide is a toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization. Triturate the crude solid with diethyl ether to remove any unreacted starting material and byproducts. The purified 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide should be dried under vacuum.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Phase Transfer Catalysis

6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide is an effective phase transfer catalyst for a variety of nucleophilic substitution reactions. Its performance can be attributed to its amphiphilic nature, with the quaternary ammonium head providing hydrophilicity and the hexyl chain providing lipophilicity, while the terminal hydroxyl group can potentially engage in favorable interactions.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[3][4] Phase transfer catalysis significantly enhances the rate of this reaction, particularly when using solid or aqueous inorganic bases.[5]

Protocol 2: Phase Transfer Catalyzed Synthesis of Benzyl Phenyl Ether

Materials:

-

Phenol

-

Benzyl chloride

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine phenol (1 equivalent), toluene, and a 50% aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide (1-5 mol%) to the biphasic mixture.

-

Addition of Alkyl Halide: With vigorous stirring, add benzyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

| Catalyst | Reaction Time (h) | Yield (%) |

| 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide | 3 | >90 (expected) |

| Tetrabutylammonium Bromide (TBAB) | 3 | ~95 |

Note: The expected yield for the hydroxylated catalyst is based on the high efficiency of similar quaternary ammonium salts in this reaction.

Application 2: Nucleophilic Substitution with Cyanide

The cyanation of alkyl halides is a fundamental C-C bond-forming reaction.[6] The use of phase transfer catalysis allows this reaction to be carried out safely and efficiently using aqueous or solid cyanide salts.[7]

Protocol 3: Phase Transfer Catalyzed Synthesis of Octyl Cyanide

Materials:

-

1-Bromooctane

-

Sodium cyanide (or potassium cyanide)

-

Water

-

Toluene (or another suitable organic solvent)

-

6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-bromooctane (1 equivalent) and toluene.

-

Aqueous Phase: In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (1.2-1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

Catalyst and Phase Combination: Add the aqueous cyanide solution to the organic phase in the reaction flask. Add 6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide (1-5 mol%) to the biphasic mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by gas chromatography (GC) or TLC.

-

Workup: After completion, cool the reaction to room temperature. Carefully separate the organic layer.

-

Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.

Visualizations

Catalyst Synthesis Workflow

Caption: A simplified workflow for the synthesis of the target phase transfer catalyst.

Phase Transfer Catalysis Mechanism

Caption: General mechanism of phase transfer catalysis illustrating the role of the quaternary ammonium salt.

Conclusion and Future Outlook

6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide presents itself as a versatile and efficient phase transfer catalyst. The presence of the hydroxyl group offers potential advantages in terms of modulating reactivity and selectivity, warranting further investigation into its applications, particularly in asymmetric synthesis where hydrogen bonding interactions can play a pivotal role. The protocols provided herein serve as a starting point for researchers to explore the utility of this functionalized catalyst in a wide range of organic transformations. Comparative studies against its non-hydroxylated analogue under various reaction conditions would be a valuable next step in quantifying the specific contributions of the hydroxyl functionality to its catalytic performance.

References

-

Core.ac.uk. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved February 20, 2026, from [Link]

-

eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved February 20, 2026, from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 20, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships. Retrieved February 20, 2026, from [Link]

-

ijirset. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved February 20, 2026, from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 6-amino-1-hexanol by taking calcium carbonate as catalyst.

- Google Patents. (n.d.). Process for the continuous quaternization of tertiary amines with an alkyl halide.

-

NPTEL. (n.d.). Phase Transfer Catalysis. Retrieved February 20, 2026, from [Link]

-

OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved February 20, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 118843-18-8 | Product Name : 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved February 20, 2026, from [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]